molecular formula C16H19NOS2 B2692466 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207051-88-4

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2692466
CAS No.: 1207051-88-4
M. Wt: 305.45
InChI Key: CRKOEKIRHSQGKG-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features both a thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the isopropylthio group: This can be achieved by reacting 4-bromothiophenol with isopropyl iodide in the presence of a base such as potassium carbonate.

    Coupling with acetamide: The isopropylthio-substituted phenyl compound is then coupled with thiophen-3-ylmethylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The isopropylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The thiophene ring and acetamide group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide
  • 2-(4-ethylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions compared to similar compounds with different alkylthio groups. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c1-12(2)20-15-5-3-13(4-6-15)9-16(18)17-10-14-7-8-19-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKOEKIRHSQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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